molecular formula C5H9FO2 B2657504 (3R,4S)-3-FLUOROOXAN-4-OL CAS No. 1422188-18-8; 1893404-91-5

(3R,4S)-3-FLUOROOXAN-4-OL

Cat. No.: B2657504
CAS No.: 1422188-18-8; 1893404-91-5
M. Wt: 120.123
InChI Key: MSXRZCAECMOKSR-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-3-Fluoroxan-4-ol is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on an oxane ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Fluoroxan-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxane derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the production of (3R,4S)-3-Fluoroxan-4-ol may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors for efficient fluorination.

    Catalytic Processes: Employing catalysts to enhance the selectivity and yield of the desired product.

    Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity (3R,4S)-3-Fluoroxan-4-ol.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluoroxan-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Fluorine-substituted derivatives.

Scientific Research Applications

(3R,4S)-3-Fluoroxan-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Fluoroxan-4-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with metabolic pathways by altering the activity of key enzymes involved in those pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Hydroxyoxan-4-ol: Similar structure but lacks the fluorine atom.

    (3R,4S)-3-Chloroxan-4-ol: Contains a chlorine atom instead of fluorine.

    (3R,4S)-3-Bromooxan-4-ol: Contains a bromine atom instead of fluorine.

Uniqueness

    Fluorine Atom: The presence of the fluorine atom in (3R,4S)-3-Fluoroxan-4-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.